molecular formula C24H34N2O12 B1404350 3-[2-(3-Benzyloxycarbonylamino-propionylamino)-3-(2-carboxy-ethoxy)-2-(2-carboxy-ethoxymethyl)-propoxy]-propionic acid CAS No. 651354-82-4

3-[2-(3-Benzyloxycarbonylamino-propionylamino)-3-(2-carboxy-ethoxy)-2-(2-carboxy-ethoxymethyl)-propoxy]-propionic acid

Cat. No. B1404350
M. Wt: 542.5 g/mol
InChI Key: FGRAOMDSMMMTCG-UHFFFAOYSA-N
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Description

Organic compounds are typically described by their molecular formula, structure, and functional groups. The compound you mentioned appears to contain carboxylic acid, ether, and amine functional groups, which would influence its chemical behavior.



Synthesis Analysis

The synthesis of complex organic compounds typically involves multiple steps, each introducing new functional groups or building upon the existing structure. Common techniques might include condensation reactions, substitution reactions, or the use of protecting groups.



Molecular Structure Analysis

Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography can be used to determine the molecular structure of an organic compound.



Chemical Reactions Analysis

The reactivity of an organic compound is largely determined by its functional groups. Carboxylic acids, for example, can participate in reactions such as esterification or decarboxylation.



Physical And Chemical Properties Analysis

The physical and chemical properties of an organic compound, such as its melting point, boiling point, solubility, and acidity/basicity, can be determined through various laboratory experiments.


Scientific Research Applications

  • PPARgamma Agonists for Antidiabetic Activity : A study by Cobb et al. (1998) discussed derivatives of a similar compound, highlighting their role as peroxisome proliferator-activated receptor gamma (PPARgamma) agonists with antidiabetic effects in rodent models. This implies potential applications in diabetes management.

  • Complexing Agents for Metal Ions : The work by Kudyakova et al. (2009) on related compounds shows their ability to act as ligands forming complexes with nickel(ii) and copper(ii) ions. This suggests their use in metal ion sequestration or extraction processes.

  • Catalytic Conversion in Organic Synthesis : Liu et al. (2021) reported the use of related compounds in the catalytic conversion of alcohols to carboxylic acids using heteropolyoxometalates, suggesting applications in green chemistry and organic synthesis. (Liu et al., 2021)

  • Synthesis of Liquid-Crystalline Networks : Kihara et al. (1996) described the synthesis of tricarboxylic acids, similar to the subject compound, for creating supramolecular liquid-crystalline networks. This has potential applications in material science, particularly in the development of new liquid-crystal displays. (Kihara et al., 1996)

Safety And Hazards

Safety data would typically be provided by material safety data sheets (MSDS), which include information on the compound’s toxicity, flammability, and potential health effects.


Future Directions

The future study of a complex organic compound could involve exploring its potential uses, such as in pharmaceuticals or materials science, or investigating its behavior under different conditions.


Please note that this is a general overview and the specific details would depend on the exact nature of the compound. For a comprehensive analysis of a specific compound, I would recommend consulting a specialist or conducting a thorough literature search.


properties

IUPAC Name

3-[3-(2-carboxyethoxy)-2-(2-carboxyethoxymethyl)-2-[3-(phenylmethoxycarbonylamino)propanoylamino]propoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N2O12/c27-19(6-10-25-23(34)38-14-18-4-2-1-3-5-18)26-24(15-35-11-7-20(28)29,16-36-12-8-21(30)31)17-37-13-9-22(32)33/h1-5H,6-17H2,(H,25,34)(H,26,27)(H,28,29)(H,30,31)(H,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGRAOMDSMMMTCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCC(=O)NC(COCCC(=O)O)(COCCC(=O)O)COCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N2O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(3-Benzyloxycarbonylamino-propionylamino)-3-(2-carboxy-ethoxy)-2-(2-carboxy-ethoxymethyl)-propoxy]-propionic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[2-(3-Benzyloxycarbonylamino-propionylamino)-3-(2-carboxy-ethoxy)-2-(2-carboxy-ethoxymethyl)-propoxy]-propionic acid
Reactant of Route 2
3-[2-(3-Benzyloxycarbonylamino-propionylamino)-3-(2-carboxy-ethoxy)-2-(2-carboxy-ethoxymethyl)-propoxy]-propionic acid
Reactant of Route 3
Reactant of Route 3
3-[2-(3-Benzyloxycarbonylamino-propionylamino)-3-(2-carboxy-ethoxy)-2-(2-carboxy-ethoxymethyl)-propoxy]-propionic acid
Reactant of Route 4
3-[2-(3-Benzyloxycarbonylamino-propionylamino)-3-(2-carboxy-ethoxy)-2-(2-carboxy-ethoxymethyl)-propoxy]-propionic acid
Reactant of Route 5
3-[2-(3-Benzyloxycarbonylamino-propionylamino)-3-(2-carboxy-ethoxy)-2-(2-carboxy-ethoxymethyl)-propoxy]-propionic acid
Reactant of Route 6
3-[2-(3-Benzyloxycarbonylamino-propionylamino)-3-(2-carboxy-ethoxy)-2-(2-carboxy-ethoxymethyl)-propoxy]-propionic acid

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